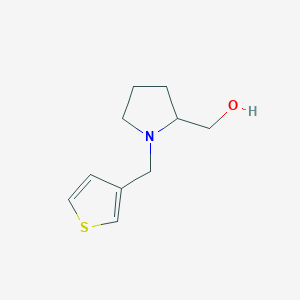
(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol: is an organic compound that features a pyrrolidine ring substituted with a thiophen-3-ylmethyl group and a hydroxymethyl group
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol typically involves the reaction of thiophen-3-ylmethylamine with pyrrolidine-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated purification systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group in (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the thiophene ring to form tetrahydrothiophene derivatives.
Substitution: The thiophen-3-ylmethyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, to introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products:
Oxidation: Thiophen-3-ylmethylpyrrolidine-2-carboxaldehyde, Thiophen-3-ylmethylpyrrolidine-2-carboxylic acid.
Reduction: Tetrahydrothiophen-3-ylmethylpyrrolidin-2-ylmethanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Wirkmechanismus
The mechanism of action of (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol is not fully elucidated. it is believed to interact with specific molecular targets, potentially involving binding to enzymes or receptors. The thiophene ring and pyrrolidine moiety may play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine core and exhibit similar reactivity.
Thiophen-3-ylmethylamine derivatives: Compounds with the thiophene ring and similar substituents.
Uniqueness:
- The combination of the thiophen-3-ylmethyl group and the pyrrolidin-2-ylmethanol moiety provides unique chemical properties and potential biological activities.
- The presence of both a hydroxymethyl group and a thiophene ring allows for diverse chemical modifications and functionalizations.
This detailed article provides a comprehensive overview of (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-7-10-2-1-4-11(10)6-9-3-5-13-8-9/h3,5,8,10,12H,1-2,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDSFHWFRMLZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CSC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine](/img/structure/B2601906.png)
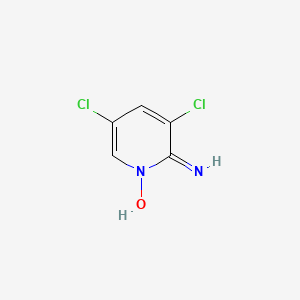
![N-(3,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2601908.png)
![2-(4-chlorophenoxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2601909.png)
![ethyl 3-(4-fluorophenyl)-5-(4-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2601914.png)
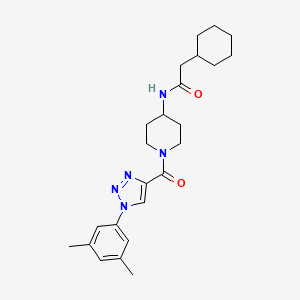
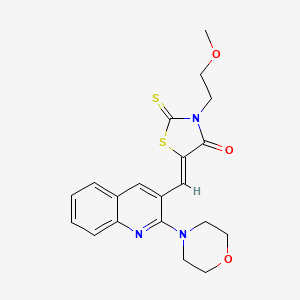
![Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate](/img/structure/B2601922.png)
![2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2601923.png)
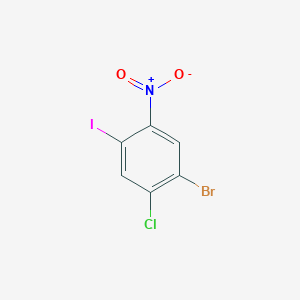
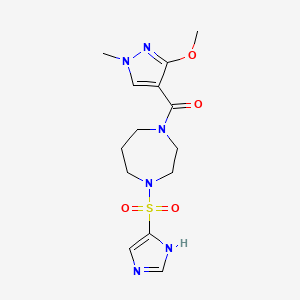
![8-(2,3-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2601926.png)
![2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2601928.png)
